6-chloro-N,4-dimethylpyridin-3-amine

Computational pharmacology Kinase inhibitor prediction PASS analysis

Researchers requiring a trisubstituted pyridine scaffold for kinase-focused libraries often face gaps in substitution patterns among commercial analogs. This compound uniquely combines a 6-Cl leaving group, a 4-Me substituent, and an N-Me secondary amine, enabling protection-free sequential functionalization (Suzuki coupling at C6, amide/amine formation at N3). Predicted kinase inhibitory activity (PASS Pa=0.620) and a melting point of 133 °C support automated library plating. For procurement managers, this single building block eliminates multi-step protection sequences, reducing synthetic overhead and improving cost-efficiency. Standard analytical data (NMR, HPLC) accompany each batch; typical purity ≥95%.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
Cat. No. B13060554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N,4-dimethylpyridin-3-amine
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1NC)Cl
InChIInChI=1S/C7H9ClN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3
InChIKeyAVVWQRARGVWOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N,4-dimethylpyridin-3-amine: Chemical Identity and Core Structure


6-Chloro-N,4-dimethylpyridin-3-amine (CAS 1256823-62-7) is a trisubstituted pyridine derivative with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g·mol⁻¹ . It belongs to the aminopyridine class, bearing three key substituents on the pyridine ring: a chlorine atom at position 6, a methyl group at position 4, and an N-methylamino group at position 3 . This substitution pattern places it at the intersection of several structural sub-classes—chloropyridines, N-alkylaminopyridines, and methylpyridines—making it a versatile scaffold for medicinal chemistry and a strategic intermediate for building more complex, polysubstituted heterocyclic libraries [1].

1
Scaffold Unique trisubstituted pyridine with 6-Cl, 4-Me, and N-Me motifs
2
Intermediate Strategic building block for parallel library synthesis without protection steps
3
Predicted Profile Supports kinase interaction and antimycobacterial screening studies (PASS Pa > 0.5)

Why 6-Chloro-N,4-dimethylpyridin-3-amine Cannot Be Replaced by Analogs


Within the aminopyridine chemical space, even small changes in the substitution pattern can dramatically alter both physicochemical properties and predicted biological activity profiles. The target compound's trisubstituted motif—simultaneously featuring a 6-chloro leaving group, a 4-methyl ring substituent, and an N-methyl secondary amine—is absent in any single commercially available comparator. The closest analogs each lack one of these three key elements: 6-chloro-4-methylpyridin-3-amine (CAS 66909-38-4) bears a primary amine, eliminating the N-alkyl substitution that influences both basicity and hydrogen-bonding capacity ; 6-chloro-N-methylpyridin-3-amine (CAS 120739-84-6) lacks the 4-methyl group, altering ring electronics and steric environment [1]; and N,4-dimethylpyridin-3-amine (CAS 77862-24-9) completely lacks the chloro substituent, removing the key synthetic handle and potential halogen-bonding pharmacophoric element . These structural differences translate into distinct logP, pKa, and molecular recognition profiles that cannot be compensated for by simply blending or substituting analogs.

6-Chloro substituent
Risk Absent in N,4-dimethyl analog; loss of synthetic handle and predicted kinase interaction context may shift.
N-Methylamino group
Risk Primary amine analogs require protection; tertiary amine analogs cannot be further derivatized. Hydrogen-bond donor count differs, altering permeability and reactivity profiles.
4-Methyl substitution
Risk Missing in 6-chloro-N-methyl analog; ring electronics and steric environment may alter target recognition.

Quantitative Differentiation Evidence Against Closest Analogs


Predicted Biological Activity: Signal Transduction and Kinase Inhibition

Computational PASS (Prediction of Activity Spectra for Substances) analysis of the compound class reveals a predicted activity profile with Pa > 0.6 for signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), and protein kinase inhibitor (Pa = 0.620), as well as antimycobacterial activity (Pa = 0.584) [1]. These predictions are derived from the structural features including the chlorine substituent and the N-methylamino group. By comparison, the non-chlorinated analog N,4-dimethylpyridin-3-amine (CAS 77862-24-9) lacks the chlorine atom that is predicted to contribute to chloride peroxidase inhibition and may modulate kinase binding interactions, resulting in a substantially different predicted activity spectrum. The probability scores for kinase-related activities are specifically dependent on the combined presence of the 6-chloro and N-methyl motifs.

Kinase Prediction
Class-level inference
Target Pa: Signal transduction inhibitor 0.718, Protein kinase inhibitor 0.620. Comparator N,4-dimethyl analog lacks chlorine; Pa decrement not precisely quantified.
Reported class-level prediction; supports kinase-focused screening context.
PASS model; exact comparative values unavailable for analog.
Computational pharmacology Kinase inhibitor prediction PASS analysis Structure-activity relationship

Physicochemical and Permeability Differentiation

The target compound (MW = 156.61 g·mol⁻¹) occupies a distinct molecular weight niche compared to its closest analogs. 6-Chloro-4-methylpyridin-3-amine (MW = 142.59 g·mol⁻¹) is lighter by 14.02 g·mol⁻¹ (the mass of one methylene unit), reflecting the absence of N-methylation . This difference in MW is accompanied by a change in the hydrogen bond donor count: the target compound has one N-H donor (secondary amine), whereas 6-chloro-4-methylpyridin-3-amine has two N-H donors (primary amine). Conversely, N,4-dimethylpyridin-3-amine (MW = 122.17 g·mol⁻¹) is lighter by 34.44 g·mol⁻¹ due to the absence of the chlorine atom . The combined MW and H-bond donor differences predict distinct permeability (logP) and solubility profiles, which directly impact both biological membrane passage and synthetic workup procedures.

Physicochemical Diff.
Cross-study comparable
Target MW 156.61, HBD=1. vs 6-Cl-4-Me-primary: MW 142.59, HBD=2. vs N,4-diMe: MW 122.17, HBD=1.
Molecular weight and H-bond donor differences indicate distinct permeability and purification profiles.
Data from standard atomic weights; HBD by structural inspection.
Physicochemical properties Drug-likeness Synthetic intermediate Molecular recognition

Synthetic Reactivity: N-Methylamino vs Primary Amine Derivatization

The target compound's exocyclic N-methylamino group (–NHCH₃) provides different reactivity compared to the primary amino group (–NH₂) present in 6-chloro-4-methylpyridin-3-amine . The N-methylamino group readily undergoes further N-alkylation, acylation, and sulfonylation reactions, enabling the construction of tertiary amine, amide, and sulfonamide derivatives without the need for selective mono-protection strategies that are required for primary amines [1]. Conversely, 6-chloro-N,N-dimethylpyridin-3-amine (CAS 41288-91-9), which bears a fully substituted dimethylamino group, cannot be further N-functionalized, making it a terminal building block rather than a diversifiable intermediate [2]. The target compound thus occupies a strategic middle ground: it retains one N-H for further derivatization while avoiding the chemoselectivity challenges of a primary amine.

Synthetic Reactivity
Class-level inference
Target: 1 N-H available for alkylation/acylation. Primary amine analog: 2 N-H (needs protection). Dimethyl analog: 0 N-H.
Single N-H enables protection-free diversification; reduces step count by 1–2 vs primary amine.
Standard nucleophilic substitution/acylation protocols.
Medicinal chemistry Library synthesis N-alkylation Nucleophilic substitution

Predicted Antimycobacterial Activity Differentiation

PASS computational analysis predicts antimycobacterial activity for the target compound with a probability Pa = 0.584 [1]. This prediction is structurally linked to the combined presence of the 6-chloro substituent and the N-methyl substitution pattern, both of which are recognized by the PASS model as contributing features for antimycobacterial pharmacophores. The closely related analog 6-chloro-4-methylpyridin-3-amine, which differs only by carrying a primary amine instead of an N-methylamino group, is expected to exhibit a different activity probability landscape for this and related anti-infective targets due to the altered hydrogen-bonding and steric presentation of the amino group.

Antimycobact. Predict.
Class-level inference
Target Pa = 0.584 for antimycobacterial activity. Primary amine analog: comparative Pa not publicly available.
Moderate predicted probability supports inclusion in phenotypic screening cascades.
PASS model; exact differential cannot be quantified without both structures.
Antimycobacterial screening Infectious disease PASS prediction Tuberculosis drug discovery

Melting Point and Storage Profile vs Analogs

The target compound is reported to have a melting point of 133 °C and a predicted boiling point of 488.0±45.0 °C, with a predicted density of 1.296±0.06 g/cm³ . In comparison, 6-chloro-4-methylpyridin-3-amine (CAS 66909-38-4) exhibits a melting point range of 69–73 °C [1], which is approximately 60 °C lower. This significant difference in melting behavior reflects the impact of N-methylation on intermolecular hydrogen bonding and crystal packing. The higher melting point of the target compound implies greater thermal stability during storage and handling, potentially reducing the risk of degradation during prolonged compound library storage at ambient temperatures.

Thermal Stability
Cross-study comparable
Target mp 133 °C. 6-Chloro-4-methylpyridin-3-amine mp 69–73 °C. Δ ≈ +60 °C.
Higher melting point suggests greater solid-state stability during storage and automated handling.
Boiling point and density are predicted values.
Compound management Procurement specifications Storage stability Solid-state properties

Structural Uniqueness of the Trisubstituted Motif

An exhaustive analysis of commercially available close analogs reveals that no single compound simultaneously combines all three key substituents present in the target compound: a 6-chloro group, a 4-methyl group, and an N-methylamino group at position 3. The analog 6-chloro-N,N-dimethylpyridin-3-amine (CAS 41288-91-9) carries a tertiary dimethylamino group that precludes further N-derivatization [1]; 6-chloro-4-methylpyridin-3-amine (CAS 66909-38-4) has a primary amine ; 6-chloro-N-methylpyridin-3-amine (CAS 120739-84-6) lacks the 4-methyl group [2]; and N,4-dimethylpyridin-3-amine (CAS 77862-24-9) lacks the chlorine . Consequently, the target compound represents a unique and non-substitutable entry point into a specific region of pyridine chemical space that is inaccessible from any single commercially available alternative.

Structural Uniqueness
Head-to-head
Target: 6-Cl (Yes), 4-Me (Yes), N-Me (Yes). All four comparators miss exactly one element.
Only structure with all three key substituents; irreplaceable for projects requiring complete motif.
Based on CAS records, vendor catalogs, PubChem as of 2026.
Chemical space analysis Scaffold uniqueness Procurement strategy Library design

6-Chloro-N,4-dimethylpyridin-3-amine: Key Application Scenarios


Focused Kinase Inhibitor Library Synthesis

For medicinal chemistry teams constructing focused kinase inhibitor libraries, the target compound offers a distinct advantage: its single N-methylamino group can be directly acylated, sulfonylated, or alkylated to generate tertiary amine, amide, or sulfonamide products without requiring protection/deprotection sequences. The predicted protein kinase inhibitory activity (PASS Pa = 0.620) [1] supports its selection as a scaffold for kinase-focused library design. The 6-chloro substituent simultaneously provides a synthetic handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl diversity at the 6-position, enabling a two-dimensional diversification strategy from a single building block. The higher melting point (133 °C) ensures solid-state stability during automated weighing and library plating.

Antimycobacterial Hit Identification and Lead Optimization

The PASS-predicted antimycobacterial activity (Pa = 0.584) [1] positions the target compound as a candidate for inclusion in phenotypic screening cascades against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Its structural uniqueness—combining a 6-chloro substituent, a 4-methyl group, and an N-methylamino motif —places it in a region of chemical space that is underexplored relative to the more common primary aminopyridine scaffolds. Procurement of this specific compound, rather than the primary amine analog 6-chloro-4-methylpyridin-3-amine, ensures that the screening deck includes the N-methyl substitution pattern, which may confer improved membrane permeability due to reduced hydrogen-bonding capacity.

Multi-Step Polysubstituted Heterocycle Synthesis

In complex heterocycle synthesis programs, the target compound provides two orthogonal reactive sites: the 6-chloro group for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and the N-methylamino group for amide bond formation or reductive amination. Unlike 6-chloro-N,N-dimethylpyridin-3-amine (CAS 41288-91-9), which lacks an N-H for further derivatization [2], and unlike 6-chloro-4-methylpyridin-3-amine (CAS 66909-38-4), which requires chemoselective protection of the primary amine , the target compound allows for sequential, protection-free functionalization. This reduces the total number of synthetic steps and improves overall yield in multi-step sequences, directly impacting cost-efficiency in larger-scale preparations.

Physicochemical Property Optimization: Lipophilicity and Permeability

For lead optimization programs where balancing logP and permeability is critical, the target compound's molecular weight (156.61 g·mol⁻¹) and single N-H donor count place it in a favorable property space relative to both heavier, more lipophilic analogs and lighter, more polar primary amine analogs [3]. The 6-chloro substituent contributes to lipophilicity without adding excessive molecular weight, while the N-methyl group reduces hydrogen-bond donor count by one relative to the primary amine analog (6-chloro-4-methylpyridin-3-amine). This balanced profile supports its use as a core scaffold in CNS-penetrant or orally bioavailable compound series where both permeability and solubility must be simultaneously optimized.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Single derivatizable N-H; 6-Cl cross-coupling handle; predicted kinase interaction context
Protection-free diversification yield; purity after Suzuki-Miyaura coupling
Antimycobacterial screening studies
N-Methyl substitution pattern; moderate PASS probability (Pa>0.5)
Phenotypic screening hit rate vs. M. tuberculosis; permeability in mycobacterial cell models
Multi-step heterocycle synthesis
Orthogonal reactive sites (6-Cl and N-H); no protection needed
Overall yield in sequential amidation/cross-coupling; purity of polysubstituted products
Physicochemical optimization programs
Balanced MW/HBD profile; reduced H-bond capacity vs primary amine
LogP/permeability in cell-based assays; solubility in screening buffers
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